2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide
Overview
Description
2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide, also known as BHAM, is a synthetic compound that has been widely used in scientific research. BHAM is a derivative of acetaminophen and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of amino groups, as studied by Magadum and Yadav (2018), involves processes crucial for synthesizing intermediate compounds used in antimalarial drugs. This research demonstrates the application of enzymes as catalysts to achieve selective reactions, important for creating specific drug intermediates with potential applications in pharmaceutical synthesis (Magadum & Yadav, 2018).
Photocatalytic Degradation for Water Treatment
Li et al. (2015) investigated the impact of halide ions on the degradation of acetaminophen, highlighting the role of advanced oxidation processes in water treatment. This research sheds light on the mechanisms through which contaminants are removed from water, essential for developing more efficient and selective water purification technologies (Li et al., 2015).
Microwave-assisted Synthesis for Compound Development
Ghazzali et al. (2012) explored microwave-assisted synthesis for creating derivatives with potential antimicrobial activity. This technique represents an efficient approach to compound synthesis, highlighting the importance of innovative methodologies in developing new materials for biomedical applications (Ghazzali et al., 2012).
Synthesis and Biological Assessment of Acetamide Derivatives
Research by Rani et al. (2016) into the synthesis of novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents underscores the compound's utility in creating therapeutic agents. This work illustrates the intersection of chemical synthesis and pharmacological testing, crucial for drug development (Rani et al., 2016).
Antioxidant Activity of Coordination Complexes
Chkirate et al. (2019) demonstrated the antioxidant activity of pyrazole-acetamide derivatives, showcasing the application of chemical compounds in evaluating and enhancing antioxidant properties. This research contributes to the understanding of how various compounds can be utilized to combat oxidative stress, relevant in both environmental and biological contexts (Chkirate et al., 2019).
properties
IUPAC Name |
N-(3-bromophenyl)-2-(2-hydroxyethylamino)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c11-8-2-1-3-9(6-8)13-10(15)7-12-4-5-14/h1-3,6,12,14H,4-5,7H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCIVPODIGUKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572417 | |
Record name | N-(3-Bromophenyl)-N~2~-(2-hydroxyethyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide | |
CAS RN |
215649-75-5 | |
Record name | N-(3-Bromophenyl)-N~2~-(2-hydroxyethyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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